Home > Products > Screening Compounds P46350 > 1-Benzyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea
1-Benzyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea - 2034599-53-4

1-Benzyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea

Catalog Number: EVT-2859938
CAS Number: 2034599-53-4
Molecular Formula: C19H22F3N5O
Molecular Weight: 393.414
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

  • Relevance: The structural similarities between this compound and 1-Benzyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea, particularly the shared 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine and piperidine moieties, suggest that they may share similar biological targets or mechanisms of action. []

GLPG2938 (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea)

  • Compound Description: GLPG2938 is an S1P2 antagonist developed as a potential treatment for idiopathic pulmonary fibrosis. While it shares the urea linker and trifluoromethyl group with 1-Benzyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea, it differs significantly in its core structure. Instead of a pyrimidine linked to piperidine, GLPG2938 features a pyridazine linked to a pyridine ring. []
  • Relevance: The presence of a urea linker and trifluoromethyl groups in both GLPG2938 and 1-Benzyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea indicates a potential shared interest in modulating similar biological pathways, despite their differences in core structures. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Relevance: The presence of a trifluoromethyl-pyrimidine moiety in both compounds, though within different structural contexts, suggests a possible common interest in targeting similar biological pathways or protein families. []

3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

  • Relevance: The shared presence of a urea linker and a pyrimidine ring in both compounds, despite variations in their substituents, suggests a possible exploration of similar chemical space for targeting specific biological activities. []

(+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877)

  • Compound Description: AZD4877 is a kinesin spindle protein inhibitor and potential anticancer agent. While it shares the pyrimidine moiety with 1-Benzyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea, its core structure differs significantly. AZD4877 incorporates a thiazolo[5,4-d]pyrimidin-4-one scaffold and lacks the urea linker and piperidine ring present in the main compound. []
  • Relevance: Although AZD4877 and 1-Benzyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea have different core structures and biological activities, the shared pyrimidine moiety suggests a possible exploration of similar chemical starting points during their development. []

sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (elagolix)

  • Relevance: The shared presence of a trifluoromethyl-pyrimidine moiety in both Elagolix and 1-Benzyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea, although in different structural contexts, suggests a potential overlap in targeting similar protein families or binding pockets. []

1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120)

  • Compound Description: LY3009120 is a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. It shares a urea linker with 1-Benzyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea, although the core structure differs. Instead of a pyrimidine, LY3009120 incorporates a pyrido[2,3-d]pyrimidine scaffold. []
Overview

1-Benzyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is a complex organic compound belonging to the class of urea derivatives. This compound is characterized by the presence of a piperidine ring and a pyrimidine moiety, both of which are significant in medicinal chemistry due to their biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a subject of interest in drug design.

Source

The synthesis and evaluation of this compound have been documented in various scientific articles and patents, indicating its potential applications in therapeutic settings, particularly as an inhibitor in cancer treatment pathways .

Classification

This compound can be classified as:

  • Chemical Class: Urea derivatives
  • Functional Groups: Urea, piperidine, pyrimidine, trifluoromethyl
  • Molecular Formula: C18H22F3N5O
Synthesis Analysis

Methods

The synthesis of 1-Benzyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea typically involves several key steps:

  1. Formation of the Piperidine Derivative: The synthesis begins with the reaction of piperidin-4-one with appropriate benzyl halides under basic conditions, often using potassium carbonate in dimethylformamide as a solvent.
  2. Pyrimidine Incorporation: The addition of 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine to the piperidine derivative forms the core structure.
  3. Urea Formation: The final step involves the reaction of the intermediate with isocyanates or carbamates to yield the urea linkage.

Technical Details

The reactions are typically carried out under controlled temperature conditions to optimize yield and purity. Characterization methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of 1-Benzyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea features:

  • A central urea functional group linking two distinct moieties: a benzyl group and a piperidine-pyrimidine complex.

Data

Key structural data includes:

  • Molecular Weight: Approximately 373.40 g/mol
  • Key Bond Lengths: Typical C-N bond lengths in ureas range from 1.32 Å to 1.34 Å.

Crystallographic studies may provide further insights into bond angles and intermolecular interactions, which are crucial for understanding its reactivity and stability .

Chemical Reactions Analysis

Reactions

The compound can participate in several chemical reactions:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups like trifluoromethyl can enhance nucleophilicity at certain sites.
  2. Hydrolysis: Under acidic or basic conditions, the urea bond can be hydrolyzed, leading to amine and carbonic acid derivatives.
  3. Cyclization Reactions: Potential for cyclization with other electrophiles due to reactive functional groups.

Technical Details

Reactions involving this compound are typically monitored using thin-layer chromatography and analyzed via high-performance liquid chromatography for purity assessment .

Mechanism of Action

Process

The mechanism of action for 1-Benzyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is primarily linked to its interaction with specific biological targets:

  1. VEGFR Inhibition: Molecular docking studies suggest that this compound can inhibit vascular endothelial growth factor receptor 2 through multiple interactions including hydrogen bonding and hydrophobic contacts .

Data

Experimental data indicate significant binding affinities that correlate with its potential therapeutic effects against tumor growth.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Chemical properties encompass:

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.
  • pKa Values: Reflecting the acidity/basicity of functional groups, which can influence solubility and reactivity.

Relevant analytical techniques such as differential scanning calorimetry can be used to assess thermal stability .

Applications

Scientific Uses

The primary applications of 1-Benzyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea include:

  1. Pharmaceutical Development: Investigated as a potential anti-cancer agent due to its inhibitory effects on key growth factor receptors.
  2. Biochemical Research: Used in studies aimed at understanding receptor-ligand interactions and signaling pathways involved in tumorigenesis.

Further research may expand its applications into other therapeutic areas based on its structural modifications and biological activity profiles .

Properties

CAS Number

2034599-53-4

Product Name

1-Benzyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea

IUPAC Name

1-benzyl-3-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea

Molecular Formula

C19H22F3N5O

Molecular Weight

393.414

InChI

InChI=1S/C19H22F3N5O/c1-13-24-16(19(20,21)22)11-17(25-13)27-9-7-15(8-10-27)26-18(28)23-12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H2,23,26,28)

InChI Key

VXGUEBXNTMQTFB-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)NCC3=CC=CC=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.